1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid
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Overview
Description
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid is a chemical compound with the molecular formula C8H14N2O2.C2HF3O2. It is a salt formed by the combination of 1-(Oxolan-3-yl)piperazin-2-one and trifluoroacetic acid. This compound is known for its unique structural features, which include a piperazine ring and an oxolane ring, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid typically involves the reaction of 1-(Oxolan-3-yl)piperazin-2-one with trifluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and regulatory pathways .
Comparison with Similar Compounds
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid can be compared with similar compounds such as:
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound has a similar structure but differs in its salt form and specific chemical properties.
1-(Oxolan-3-yl)piperazin-2-one: This is the parent compound without the trifluoroacetic acid component, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of the piperazine and oxolane rings with the trifluoroacetic acid, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.C2HF3O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALMHYLSESHLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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